molecular formula C19H22N4O2 B12240479 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide

3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B12240479
M. Wt: 338.4 g/mol
InChI Key: GRPQADIKNVVBJB-UHFFFAOYSA-N
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Description

3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazine ring, a pyrrolidine ring, and a phenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyridazine and pyrrolidine rings, followed by the coupling of these rings with the phenyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-phenylpyrrolidine-1-carboxamide is unique due to its combination of the pyridazine, pyrrolidine, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-phenylpyrrolidine-1-carboxamide

InChI

InChI=1S/C19H22N4O2/c24-19(20-16-4-2-1-3-5-16)23-11-10-14(12-23)13-25-18-9-8-17(21-22-18)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2,(H,20,24)

InChI Key

GRPQADIKNVVBJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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